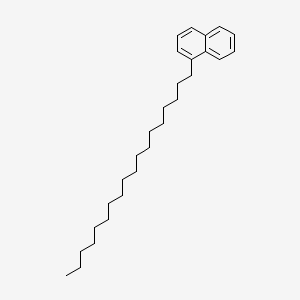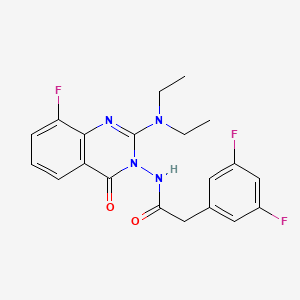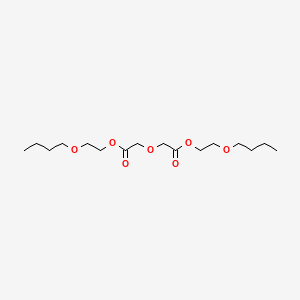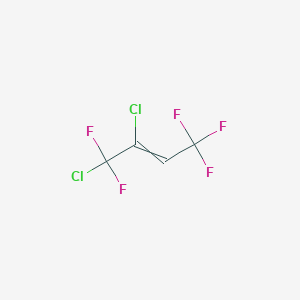
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene is an organofluorine compound with the molecular formula C4HCl2F5 It is a derivative of butene, where the hydrogen atoms are replaced by chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene can be synthesized through various methods. One common approach involves the fluorination of 1,2-dichloro-2-butene using fluorinating agents such as hydrogen fluoride or antimony trifluoride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and catalysts ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide), and nucleophiles (e.g., hydroxide ions, alkoxide ions). These reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield fluorinated alcohols, while addition reactions with hydrogen halides can produce halogenated butenes .
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other molecules. This reactivity is harnessed in various chemical reactions, where the compound acts as a key intermediate or reactant .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound is similar in structure but differs in the position of chlorine and fluorine atoms.
cis-1,1,1,4,4,4-Hexafluoro-2-butene: Known for its low global warming potential and zero ozone depletion potential, it is used as a foaming agent in various applications.
Uniqueness
1,2-Dichloro-1,1,4,4,4-pentafluoro-2-butene stands out due to its specific arrangement of chlorine and fluorine atoms, which imparts unique chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
54815-10-0 |
|---|---|
Fórmula molecular |
C4HCl2F5 |
Peso molecular |
214.95 g/mol |
Nombre IUPAC |
1,2-dichloro-1,1,4,4,4-pentafluorobut-2-ene |
InChI |
InChI=1S/C4HCl2F5/c5-2(4(6,10)11)1-3(7,8)9/h1H |
Clave InChI |
SXAFZSJBIOXONF-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(F)(F)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



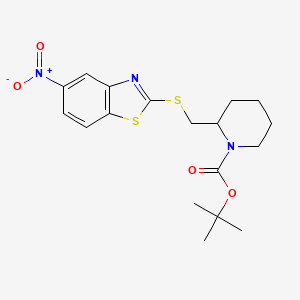
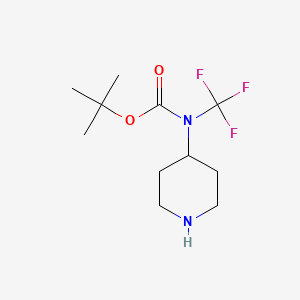

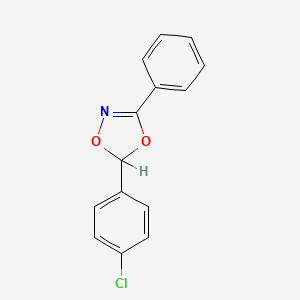
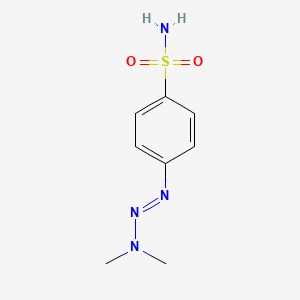
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
